molecular formula C48H72O14 B106482 8,9-Z-Abamectin B1a CAS No. 113665-89-7

8,9-Z-Abamectin B1a

Cat. No. B106482
M. Wt: 873.1 g/mol
InChI Key: RRZXIRBKKLTSOM-NJRQVPCTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,9-Z-Abamectin B1a is a photodegradation product of Avermectin B1a, a natural product derived from the soil actinomycete Streptomyces avermitilis . It is an antiparasitic agent that paralyzes nematodes without causing hypercontraction or flaccid paralysis .


Molecular Structure Analysis

The molecular formula of 8,9-Z-Abamectin B1a is C48H72O14 . The molecular weight is 873.1 g/mol . The IUPAC name is (2R,3S,4’S,6S,8’R,10’E,13’S,14’E,16’E,20’R,21’R,24’S)-2-Butan-2-yl-21’,24’-dihydroxy-12’- [5- (5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11’,13’,22’-tetramethylspiro [2,3-dihydropyran-6,6’-3,7,19-trioxatetracyclo [15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2’-one .


Physical And Chemical Properties Analysis

The physical and chemical properties of 8,9-Z-Abamectin B1a include a molecular formula of C48H72O14 and a molecular weight of 873.1 g/mol .

Scientific Research Applications

Environmental Fate and Stability

  • Photolytic Formation and Fate in Rats : The 8,9-Z isomer of avermectin B1a is formed photolytically in the environment and on crops treated with abamectin. A study on rats explored the fate of this isomer after oral administration, with a focus on tissue and excreta residues (Maynard et al., 1989).
  • Environmental Effects in Livestock : Research on the environmental impact of avermectins, including abamectin, in livestock highlights their minimal environmental mobility, rapid photodegradation, and low bioconcentration in fish. They showed limited toxicity to earthworms and birds and minimal impact on non-target organisms due to rapid degradation and tight soil binding (Halley et al., 1993).

Biochemical Impact and Toxicity

  • Liver Impact in Rats : A study on the toxic effects of abamectin in rats, including the avermectin B1a component, demonstrated significant liver function disruption. This was evidenced by increased liver enzyme levels and histopathological damage to liver tissues (Khaldoun-Oularbi et al., 2013).
  • Inhibition of Butyrylcholinesterase : Abamectin, which includes avermectin B1a, has been shown to inhibit butyrylcholinesterase, an enzyme associated with the nervous system, in a reversible and competitive manner (Teralı et al., 2018).

Applications in Agriculture and Pest Control

  • Control of Armoured Scales on Kiwifruit : Abamectin, containing avermectin B1a, was used effectively to control armoured scales in kiwifruit vines, significantly reducing scale presence on treated vines compared to untreated ones (Greaves et al., 1992).
  • Nematicide Performance : Abamectin, a mix of avermectins B1a and B1b, was assessed for its nematicidal effectiveness. The review discussed its mode of action, environmental aspects, and effectiveness in different forms of treatment, including seed and seedling treatment (Cabrera et al., 2013).

Residue Detection and Analysis

  • Residue Detection in Food : A method was developed for the detection of abamectin residues, including the 8,9-Z-avermectin B1 isomer, in fruits and vegetables using high-performance liquid chromatography (Diserens & Henzelin, 1999).
  • Soil Sample Analysis : Techniques were developed using high-performance liquid chromatography/tandem mass spectrometry for measuring avermectins, including abamectin (B1a and B1b), in complex soil samples (Brewer et al., 2004).

Safety And Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

(2R,3S,4'S,6S,8'R,10'E,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-21',24'-dihydroxy-12'-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25?,26-,28-,30?,31?,33+,34-,35?,36?,37?,38?,39?,40+,41?,42?,43+,44?,45+,47+,48+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZXIRBKKLTSOM-NJRQVPCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4(C(C=C([C@H]5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)\C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H72O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

873.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 6443270

CAS RN

113665-89-7
Record name Avermectin A1a, 5-O-demethyl-, (8Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113665897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8,9-Z-Avermectin B1a
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8,9-Z-Abamectin B1a
Reactant of Route 2
8,9-Z-Abamectin B1a
Reactant of Route 3
8,9-Z-Abamectin B1a
Reactant of Route 4
8,9-Z-Abamectin B1a
Reactant of Route 5
8,9-Z-Abamectin B1a
Reactant of Route 6
8,9-Z-Abamectin B1a

Citations

For This Compound
3
Citations
OV Tinkov, VY Grigorev, LD Grigoreva - Moscow University Chemistry …, 2021 - Springer
The current spread of the SARS-CoV-2 coronavirus is a challenge for the entire world. Ivermectin is a promising agent, which could be used to combat the SARS-CoV-2 coronavirus. It …
Number of citations: 7 link.springer.com
K Inoue, Y Yoshimi, T Hino, H Oka - 食衛誌, 2010 - scholar.archive.org
An LC/ESI (positive-mode)-MS/MS method was developed for simultaneous quantification of 8 macrocyclic lactones (abamectin B1a, abamectin 8, 9-Z isomer B1a, emamectin benzoate …
Number of citations: 5 scholar.archive.org
井之上浩一, 吉見幸子, 日野知証, 岡尚男 - 食品衛生学雑誌, 2010 - jstage.jst.go.jp
LC/ESI-MS/MS を用いた畜水産食品中のアバメクチン, 8, 9-Z-アバメクチン, エマメクチン, 8, 9-Z-エマメクチン, イベルメクチン, エプリノメクチン, ドラメクチン, モキシデクチン (8 種類) の残留一斉分析…
Number of citations: 3 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.